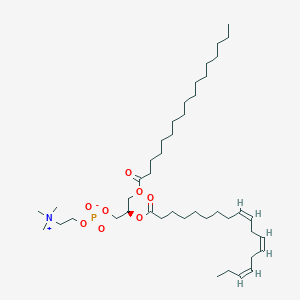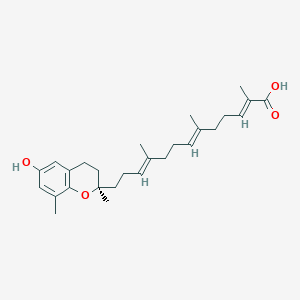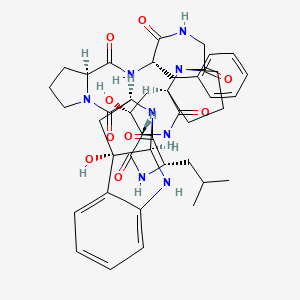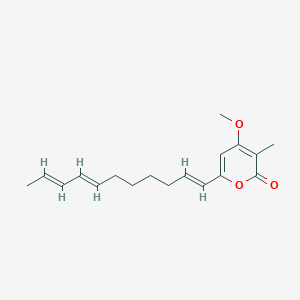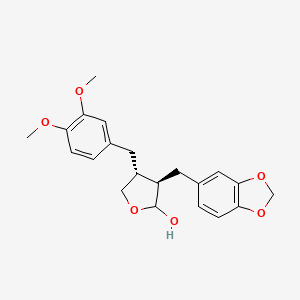
(-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-3,4-dimethoxy-3,4-desmethylenedioxycubebin is a lignan that consists of tetrahydrofuran-2-ol substituted by a 1,3-benzodioxol-5-ylmethyl group at positions 3 and a 3,4-dimethoxybenzyl group at position 4 (the 3R,4R stereoisomer). It is isolated from the leaves of Piper nigrum and exhibts histamine release inhibitory activity. It has a role as a histamine antagonist and a plant metabolite. It is a member of benzodioxoles, a cyclic acetal, a lactol, a lignan and a secondary alcohol.
Scientific Research Applications
Melanogenesis Stimulation
A study conducted by Matsuda et al. (2004) found that (-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin exhibited significant stimulatory effects on melanogenesis in murine B16 melanoma cells. This compound was isolated from the methanolic extract of Piper nigrum L. leaves and showed activity without significantly affecting cell proliferation (Matsuda et al., 2004).
Molecular Docking and Antimicrobial Activity
Alfarisi et al. (2020) conducted a study involving the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives, including molecular docking studies to explore their interactions with protein tyrosine phosphatase 1B (PTP1B). This enzyme is significant in various cellular functions and type 2 diabetes. The derivatives showed potential antifungal activity, and 3,4-ethylenedioxy-β-methyl-β-nitrostyrene emerged as a promising candidate as a PTP1B inhibitor (Alfarisi et al., 2020).
Antimicrobial and ADMET Screenings
Research by Naqvi (2018) involved synthesizing and characterizing analogues of 3,4-Dimethoxy-2’-Hydroxy-5’-methyl chalcone, including in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screenings. These compounds were also tested for in-vitro antimicrobial screenings, demonstrating their potential in pharmacodynamics and pharmacokinetics (Naqvi, 2018).
Conductive and Magnetic Properties
A study by Zotti et al. (2000) explored the conductive and magnetic properties of materials like poly(3,4-dimethoxypyrrole) and poly(3,4-dimethoxythiophene). Their research provided insights into the electrical properties of these materials, offering potential applications in electronics (Zotti et al., 2000).
Metabolism in Rats
Paek et al. (2006) investigated the in vitro and in vivo metabolic pathway of HM-30181, which includes a 3,4-dimethoxy derivative, in rats. The study provided insights into the metabolism of this compound, which could be relevant for drug development (Paek et al., 2006).
properties
Product Name |
(-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin |
|---|---|
Molecular Formula |
C21H24O6 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-ol |
InChI |
InChI=1S/C21H24O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16+,21?/m0/s1 |
InChI Key |
VHLUROMCVXTWNM-PTHSTZKBSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC([C@@H]2CC3=CC4=C(C=C3)OCO4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(C2CC3=CC4=C(C=C3)OCO4)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



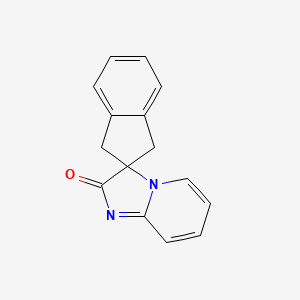
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)

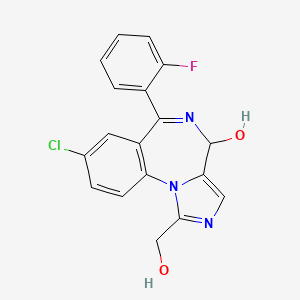


![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)
